HDAC1/2‑IN‑3 vs. Tucidinostat (Chidamide): Potency Advantage on HDAC1 and HDAC2 in Biochemical Enzyme Assays
In enzyme‑inhibition assays using recombinant human HDAC isoforms, HDAC1/2‑IN‑3 demonstrates IC50 values of 0–5 nM for HDAC1 and 5–10 nM for HDAC2 . In contrast, Tucidinostat, an approved oral class I/IIb inhibitor, displays significantly higher IC50 values of 95 nM for HDAC1 and 160 nM for HDAC2 under comparable assay conditions . This represents an approximate 19‑ to 32‑fold improvement in biochemical potency for HDAC1 and a 16‑ to 32‑fold improvement for HDAC2. Whereas Tucidinostat additionally inhibits HDAC3 (IC50 = 67 nM) and HDAC10 (IC50 = 78 nM) with sub‑100 nM activity, HDAC1/2‑IN‑3 is designed to limit off‑target engagement of non‑HDAC1/2 zinc‑dependent deacetylases [1]. The enhanced potency and isoform restriction make HDAC1/2‑IN‑3 preferable for applications where high‑confidence target engagement of HDAC1/2 must be established at low nanomolar concentrations.
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human HDAC1 and HDAC2 |
|---|---|
| Target Compound Data | HDAC1 IC50 = 0–5 nM; HDAC2 IC50 = 5–10 nM |
| Comparator Or Baseline | Tucidinostat (Chidamide): HDAC1 IC50 = 95 nM; HDAC2 IC50 = 160 nM |
| Quantified Difference | ~19‑ to 32‑fold (HDAC1); ~16‑ to 32‑fold (HDAC2) |
| Conditions | Recombinant human HDAC1/2 enzyme inhibition assay (vendor‑reported; patent‑family biochemical assay) |
Why This Matters
Procurement specialists evaluating HDAC inhibitors for dose‑response studies require the lowest achievable IC50 to minimize solvent exposure and off‑target occupancy, and the 16‑ to 32‑fold potency gap relative to Tucidinostat directly translates into reduced compound consumption and cleaner pharmacological windows.
- [1] Patent WO 2020/068950 A1. HDAC1,2 Inhibitors. Regency Pharmaceuticals LLC. April 2, 2020. View Source
